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molecular formula C10H15NO2 B1367677 [3-(3-Aminopropoxy)phenyl]methanol

[3-(3-Aminopropoxy)phenyl]methanol

Cat. No. B1367677
M. Wt: 181.23 g/mol
InChI Key: KBNVCBQFSGDKGT-UHFFFAOYSA-N
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Patent
US04988828

Procedure details

p-Nitrophenyl 2-(furfurylthio)acetate (6.5 g) was dissolved in 200 ml of tetrahydrofuran, and under ice cooling, 75 ml of a tetrahydrofuran solution of 4 g of 3-(3-hydroxymethylphenoxy)propylamine was added dropwise to the solution. One hour later, the temperature was returned to room temperature, and the mixture was stirred for 18 hours. The solvent was concentrated, and the concentrate was taken into ethyl acetate, washed with a 1N aqueous solution of sodium hydroxide and water, and dried. The solvent was evaporated to give 7.02 g (94.9%) of N-3-(3-hydroxymethylphenoxy)propyl]-2-(furfurylthio)acetamide.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:7][CH2:8][C:9]([O:11]C1C=CC([N+]([O-])=O)=CC=1)=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.OCC1C=C(C=CC=1)OCCC[NH2:30]>O1CCCC1>[CH2:1]([S:7][CH2:8][C:9]([NH2:30])=[O:11])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C1=CC=CO1)SCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OCC=1C=C(OCCCN)C=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
One hour
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
WASH
Type
WASH
Details
washed with a 1N aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CO1)SCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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